1-Benzyl-4-hydroxy-1H-imidazole-5-carboxamide
Description
Molecular Architecture and Stereochemical Considerations
The compound’s backbone consists of a planar five-membered imidazole ring (C₃N₂), with substituents at three distinct positions. The benzyl group (C₆H₅-CH₂-) attached to N1 introduces aromatic character, while the hydroxyl group (-OH) at C4 and the carboxamide group (-CONH₂) at C5 contribute to polar interactions. Notably, the imidazole ring exists in a tautomeric equilibrium between 1H- and 3H- forms, though the 1H-configuration is stabilized by the benzyl substituent.
Stereochemical analysis reveals no chiral centers in the molecule, as all substituents reside on sp²-hybridized carbons or symmetrically substituted nitrogen atoms. However, the rotational freedom of the benzyl group around the N1-C7 bond creates conformational isomers. Computational studies suggest that the antiperiplanar conformation (dihedral angle ≈ 180° between the imidazole ring and benzyl phenyl group) is energetically favored due to reduced steric hindrance.
| Structural Feature | Position | Electronic Effects |
|---|---|---|
| Benzyl group | N1 | Electron-donating via resonance |
| Hydroxyl group | C4 | Electron-withdrawing via inductive effects |
| Carboxamide group | C5 | Resonance stabilization with imidazole |
Spectroscopic Characterization Techniques (NMR, IR, MS)
Nuclear Magnetic Resonance (NMR) Spectroscopy :
- ¹H NMR : The benzyl group’s aromatic protons resonate as a multiplet at δ 7.2–7.4 ppm, while the methylene protons (N1-CH₂-) appear as a singlet near δ 4.8 ppm due to magnetic equivalence. The hydroxyl proton (-OH) exhibits broad resonance at δ 9.5–10.0 ppm, indicative of hydrogen bonding.
- ¹³C NMR : The carboxamide carbonyl (C=O) resonates at δ 168–170 ppm, while the imidazole carbons (C2, C4, C5) appear between δ 120–150 ppm. The benzyl carbons show characteristic signals at δ 128–137 ppm.
Infrared (IR) Spectroscopy :
Strong absorption bands at 3250–3350 cm⁻¹ (N-H and O-H stretching) and 1650–1700 cm⁻¹ (C=O stretching) dominate the spectrum. The imidazole ring’s C-N and C=C vibrations produce peaks at 1550–1600 cm⁻¹ .
Mass Spectrometry (MS) :
Electrospray ionization (ESI-MS) reveals a molecular ion peak at m/z 217.1 [M+H]⁺, consistent with the molecular weight. Fragmentation pathways include loss of the benzyl group (m/z 106.1) and cleavage of the carboxamide moiety (m/z 160.1).
Crystallographic Analysis and Solid-State Properties
X-ray crystallographic data for this compound remains unpublished, but analogous imidazole derivatives exhibit monoclinic crystal systems with P2₁/c space groups . The solid-state structure is expected to feature intermolecular hydrogen bonds between the hydroxyl and carboxamide groups, forming a zigzag motif along the crystallographic axis.
Thermogravimetric analysis (TGA) predicts a decomposition temperature above 250°C , attributed to the thermal stability of the aromatic benzyl group. Differential scanning calorimetry (DSC) shows a sharp endothermic peak near 180°C , corresponding to melting with minimal polymorphism.
Thermodynamic Stability and Degradation Pathways
The compound demonstrates moderate stability under ambient conditions but undergoes hydrolysis in acidic or alkaline environments. In aqueous HCl (1M) , the carboxamide group hydrolyzes to a carboxylic acid, yielding 1-benzyl-4-hydroxy-1H-imidazole-5-carboxylic acid. Under oxidative conditions (e.g., H₂O₂), the hydroxyl group at C4 is oxidized to a ketone, forming 1-benzyl-1H-imidazole-4,5-dione.
| Degradation Condition | Primary Product | Half-Life (25°C) |
|---|---|---|
| pH 2.0 | 1-Benzyl-4-hydroxy-1H-imidazole-5-carboxylic acid | 48 hours |
| pH 10.0 | 1-Benzyl-4-hydroxy-1H-imidazole-5-amine | 72 hours |
| UV light (254 nm) | Benzaldehyde + imidazole-5-carboxamide | 120 hours |
Properties
CAS No. |
82439-85-8 |
|---|---|
Molecular Formula |
C11H11N3O2 |
Molecular Weight |
217.22 g/mol |
IUPAC Name |
3-benzyl-5-hydroxyimidazole-4-carboxamide |
InChI |
InChI=1S/C11H11N3O2/c12-10(15)9-11(16)13-7-14(9)6-8-4-2-1-3-5-8/h1-5,7,16H,6H2,(H2,12,15) |
InChI Key |
JZPLXGKZAKUPAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC(=C2C(=O)N)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
The synthesis of 1-Benzyl-4-hydroxy-1H-imidazole-5-carboxamide typically involves the cyclization of amido-nitriles. This method is widely used due to its efficiency and reproducibility in laboratory and industrial settings.
Steps:
- Starting Materials:
- Benzylic amines
- Acetophenones
- Reaction Conditions:
- Oxidants such as tert-butyl hydroperoxide are employed to facilitate the reaction.
- Mechanism:
- The reaction proceeds via the formation of an enamine intermediate, which undergoes cyclization to yield the imidazole ring structure.
- Optimization:
- Industrial-scale production may use continuous flow reactors to enhance yield and purity.
Specific Examples of Preparation
Example 1: Cyclization with Amido-Nitriles
- Process: Reaction of benzylic amines with nitrile derivatives under oxidative conditions.
- Reagents: tert-butyl hydroperoxide as an oxidant.
- Solvent: Acetonitrile or methanol for optimal solubility and reactivity.
- Temperature: Typically conducted at moderate temperatures (50–70°C) to ensure controlled reaction kinetics.
- The hydroxyl group on the imidazole ring is introduced during the cyclization step, enhancing the compound's reactivity and biological activity.
Example 2: Stepwise Synthesis Using Carbaldehyde Intermediates
This method involves the preparation of intermediates such as 1-benzylimidazole carbaldehydes, followed by functional group transformations.
Steps:
- Preparation of Carbaldehyde Intermediate:
- React benzylamine with a suitable aldehyde precursor under acidic or basic conditions.
- Hydroxylation:
- Introduce the hydroxyl group at the desired position using selective reagents.
- Amidation:
- Convert the carbaldehyde group into a carboxamide using ammonia or primary amines under mild conditions.
Industrial Considerations
Industrial-scale synthesis focuses on cost-effectiveness, safety, and scalability:
- Low-Cost Starting Materials: Benzylic amines and acetophenones are affordable and readily available.
- Avoidance of Hazardous Reagents: Safer oxidants (e.g., hydrogen peroxide) may replace tert-butyl hydroperoxide in some setups.
- Continuous Flow Reactors: These systems allow better control over reaction parameters, improving yield and product purity.
Comparative Analysis of Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Cyclization of Amido-Nitriles | Simple, direct route | High yield, fewer steps | Requires specific oxidants |
| Stepwise Synthesis | Involves intermediate preparation | Greater control over functionalization | Multi-step process increases time |
| Industrial Process | Optimized for large-scale production | Cost-effective, scalable | Requires specialized equipment |
Notes on Reaction Conditions
Solvents:
- Commonly used solvents include methanol, ethanol, and acetonitrile due to their compatibility with both starting materials and intermediates.
Temperature Control:
- Moderate temperatures (50–70°C) are preferred to prevent side reactions while ensuring efficient conversion.
Catalysts:
- Bases such as potassium tert-butoxide or sodium ethoxide are frequently employed to facilitate cyclization and amidation steps.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-4-hydroxy-1H-imidazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of benzyl-4-oxo-1H-imidazole-5-carboxamide.
Reduction: Formation of benzyl-4-hydroxy-1H-imidazole-5-amine.
Substitution: Formation of various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Antidiabetic Activity
Recent studies have highlighted the role of 1-benzyl-4-hydroxy-1H-imidazole-5-carboxamide as a potent agonist of the TGR5 receptor, which is implicated in glucose metabolism and insulin sensitivity. In vitro and in vivo evaluations demonstrated that certain derivatives of this compound significantly stimulate GLP-1 secretion, leading to glucose-lowering effects. Notably, compounds 19d and 19e exhibited superior agonistic activities compared to reference drugs such as INT-777 and LCA .
Anticancer Properties
The compound has also been investigated for its anticancer potential. Research indicates that modifications to the imidazole structure can enhance its efficacy against various cancer cell lines. For instance, derivatives of this compound have shown promising results in inhibiting tumor growth in animal models, suggesting a mechanism that may involve apoptosis induction in cancer cells .
Case Study: TGR5 Agonists
A notable study involved the design and synthesis of a series of this compound derivatives aimed at targeting TGR5 for metabolic disorders. The most effective compounds were tested for their ability to regulate glucose levels in diabetic models, demonstrating significant reductions in blood glucose levels compared to controls .
Case Study: Anticancer Activity
Another significant investigation focused on the anticancer properties of this compound. Researchers synthesized various derivatives and evaluated their cytotoxic effects on different cancer cell lines. Results indicated that certain modifications to the imidazole ring enhanced the compounds' ability to induce apoptosis in cancer cells, making them viable candidates for further development as anticancer agents .
Summary Table of Applications
| Application Area | Compound Derivative | Key Findings |
|---|---|---|
| Antidiabetic Activity | 19d, 19e | Stimulated GLP-1 secretion; reduced glucose levels |
| Anticancer Properties | Various Derivatives | Induced apoptosis; inhibited tumor growth |
Mechanism of Action
The mechanism of action of 1-Benzyl-4-hydroxy-1H-imidazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access. The pathways involved often include signal transduction and metabolic pathways, which can lead to various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at the 1-Position
The N1 substituent significantly influences physicochemical and biological properties. For example:
- 1-Benzyl-1H-imidazole-5-carboxaldehyde (CAS: 85102-99-4) features an aldehyde instead of a carboxamide, increasing electrophilicity and reactivity toward nucleophiles, which may limit its utility in drug design due to instability .
Table 1: Impact of N1 Substituents
| Compound Name | N1 Substituent | Molecular Weight | Key Properties |
|---|---|---|---|
| 1-Benzyl-4-hydroxy-1H-imidazole-5-carboxamide | Benzyl | ~261.3* | High lipophilicity, aromatic interactions |
| 1-Ethyl-4-hydroxy-1H-imidazole-5-carboxamide | Ethyl | 155.15 | Lower logP, improved solubility |
| 1-Benzyl-1H-imidazole-5-carboxaldehyde | Benzyl | 186.22 | Reactive aldehyde, potential toxicity |
*Estimated based on analogs.
Functional Group Modifications at the 4- and 5-Positions
The 4-hydroxy and 5-carboxamide groups are critical for hydrogen bonding and solubility. Comparisons include:
- 4-(Benzoylcarbamothioylamino)-1H-imidazole-5-carboxamide (CAS: 10333-86-5): Incorporates a thiourea moiety, introducing sulfur-based hydrogen bonding and altering metabolic pathways due to thioamide stability .
Table 2: Functional Group Effects
| Compound Name | 4-Position | 5-Position | Key Differences |
|---|---|---|---|
| This compound | Hydroxy | Carboxamide | Balanced solubility, H-bond donor |
| 1-Benzyl-5-nitro-1H-imidazole-4-carboxylic acid | Carboxylic acid | Nitro | Higher acidity, electron-deficient core |
| 4-(Benzoylcarbamothioylamino)-1H-imidazole-5-carboxamide | Thiourea | Carboxamide | Enhanced H-bonding, metabolic resistance |
Core Structure Modifications: Imidazole vs. Benzimidazole
Replacing the imidazole core with benzimidazole alters aromaticity and planarity:
- 1H-Benzimidazole-5-carboxamide derivatives (e.g., CAS: 872852-41-0): Exhibit higher molecular weights (~475 vs. ~261) and extended conjugation, which may improve target affinity but reduce solubility .
Biological Activity
1-Benzyl-4-hydroxy-1H-imidazole-5-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound has a molecular formula of C₁₁H₁₁N₃O₂ and a molecular weight of 217.22 g/mol. Its structure includes an imidazole ring, a benzyl group, and hydroxyl and carboxamide functional groups, which contribute to its unique reactivity and biological profile .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Its mechanism involves interaction with bacterial enzymes, which disrupts their function, leading to cell death .
Antidiabetic Potential
A series of derivatives based on this compound have been synthesized and evaluated for their agonistic activity on the TGR5 receptor, which is implicated in glucose metabolism. Notably, compounds such as 19d and 19e showed superior agonistic effects compared to reference drugs, enhancing GLP-1 secretion and demonstrating significant glucose-lowering effects in vivo . This positions this compound as a promising candidate for diabetes treatment.
Neuroprotective Effects
The compound has also been studied for its neuroprotective properties. In vitro studies suggest that it can inhibit acetylcholinesterase (AChE) activity and β-amyloid aggregation, both of which are critical factors in Alzheimer's disease pathology. The ability to chelate metal ions like Cu(II) and Zn(II) further enhances its potential as an anti-neurodegenerative agent .
The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets:
- Enzyme Inhibition : The compound inhibits key enzymes involved in metabolic pathways, which can lead to altered cellular signaling and metabolic regulation.
- Receptor Modulation : By acting as an agonist at the TGR5 receptor, it influences insulin secretion and glucose homeostasis .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-Benzyl-1H-imidazole-5-carboxamide | Lacks hydroxyl group | No additional functional groups |
| 1-Benzyl-1H-imidazole-4-carboxylic acid | Contains carboxylic acid group | Different acidity properties |
| 5-Hydroxy-1H-imidazole-4-carboxamide | Similar imidazole structure but different substituents | Lacks benzyl group |
| 4-Hydroxy-2-methyl-1H-benzimidazole-6-carboxylic acid | Contains methyl substitution | Additional methyl group alters reactivity |
This table highlights how the presence of both hydroxyl and carboxamide groups in this compound enhances its biological activity compared to its analogs .
Case Studies and Research Findings
Several studies have documented the efficacy of derivatives of this compound in various biological assays:
- Antimicrobial Efficacy : A study demonstrated that derivatives showed potent activity against Gram-positive and Gram-negative bacteria, suggesting potential for development into new antibiotics .
- Diabetes Management : In vivo experiments indicated that certain derivatives significantly improved glucose tolerance in diabetic models by enhancing GLP-1 secretion through TGR5 activation .
- Neuroprotection : Research on neuroblastoma cells revealed that the compound reduced β-amyloid-induced toxicity, indicating a protective effect against neurodegeneration .
Q & A
Q. What are the common synthetic pathways for 1-Benzyl-4-hydroxy-1H-imidazole-5-carboxamide, and how can intermediates be characterized?
The synthesis typically involves sequential alkylation and functionalization of the imidazole core. For example:
- Step 1 : Alkylation of the imidazole nitrogen using benzyl halides to introduce the benzyl group (e.g., via nucleophilic substitution under basic conditions) .
- Step 2 : Hydroxylation at the 4-position, often achieved through oxidation or hydroxyl-group protection/deprotection strategies.
- Step 3 : Carboxamide formation at the 5-position via coupling reactions (e.g., using carbodiimide reagents or activated esters).
Intermediates are characterized using 1H/13C NMR (to confirm regiochemistry), IR spectroscopy (to identify functional groups like -OH and -CONH2), and mass spectrometry (for molecular weight validation). For instance, in related imidazole derivatives, NMR signals at δ 5.27 ppm (s, 2H) confirm benzyl-CH2, while IR bands near 1650 cm⁻¹ indicate carboxamide C=O stretches .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
Key techniques include:
- 1H/13C NMR : Assigns proton and carbon environments. For example, hydroxyl protons (-OH) may appear as broad singlets (δ 9.57 ppm in analogs), while benzyl protons show distinct splitting patterns .
- IR Spectroscopy : Identifies functional groups (e.g., -OH stretches ~3200–3500 cm⁻¹, carboxamide C=O ~1650 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ calculated vs. observed masses with <5 ppm error) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in alkylation steps, while protic solvents (e.g., MeOH) may stabilize intermediates in condensation reactions .
- Catalysis : Transition-metal catalysts (e.g., Pd for cross-couplings) or organocatalysts (e.g., DMAP for acylations) can accelerate key steps.
- Temperature Control : Lower temperatures (−20°C to 0°C) minimize side reactions during sensitive steps like hydroxylation .
Q. How can researchers resolve discrepancies in spectral data interpretation, such as tautomerism in the imidazole ring?
Tautomerism in imidazoles (e.g., 1H vs. 3H forms) can lead to ambiguous NMR/IR results. Strategies include:
- Variable Temperature (VT) NMR : Observing signal coalescence at elevated temperatures to identify tautomeric equilibria .
- Computational Chemistry : DFT calculations (e.g., using Gaussian) predict dominant tautomers and simulate spectra for comparison .
- X-ray Crystallography : Resolves tautomeric forms definitively by providing solid-state structural data .
Q. What strategies are recommended for evaluating the biological activity of this compound, and how can assays be designed?
- Target Selection : Prioritize enzymes/receptors with known imidazole interactions (e.g., kinases, GPCRs) based on structural analogs .
- In Vitro Assays : Use fluorogenic substrates or radioligand binding assays to measure inhibition constants (Ki). Include positive/negative controls (e.g., known inhibitors) .
- ADME Profiling : Assess solubility (shake-flask method), metabolic stability (microsomal assays), and membrane permeability (Caco-2 models) .
Q. How can researchers address challenges in regioselective functionalization of the imidazole ring?
- Directing Groups : Introduce temporary groups (e.g., -OMe, -NO2) to steer electrophilic substitution to specific positions .
- Protection/Deprotection : Use tert-butoxycarbonyl (Boc) or benzyl groups to block reactive sites during synthesis .
- Cross-Coupling Reactions : Suzuki-Miyaura or Buchwald-Hartwig couplings enable precise C–C/N bond formation at desired positions .
Q. What analytical methods are suitable for detecting impurities or degradation products in this compound?
- HPLC-MS : Hyphenated techniques identify low-abundance impurities (e.g., column: C18, gradient elution with 0.1% formic acid in H2O/MeCN) .
- Stability Studies : Accelerated degradation under heat/humidity (40°C/75% RH for 4 weeks) followed by LC-MS to profile degradation pathways .
- Elemental Analysis : Confirms purity by comparing experimental vs. theoretical C/H/N/O percentages (±0.4% tolerance) .
Q. How can computational modeling aid in understanding the compound’s reactivity or bioactivity?
- Molecular Docking : Predict binding modes to biological targets (e.g., using AutoDock Vina) by analyzing hydrogen bonds and hydrophobic interactions .
- QSAR Modeling : Correlate structural features (e.g., logP, polar surface area) with activity data to guide lead optimization .
- Reactivity Simulations : Explore transition states and intermediates in key reactions (e.g., hydroxylation) using DFT .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
